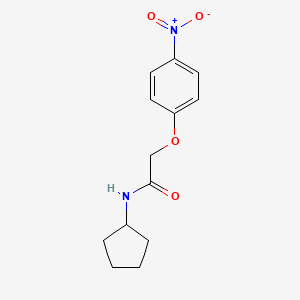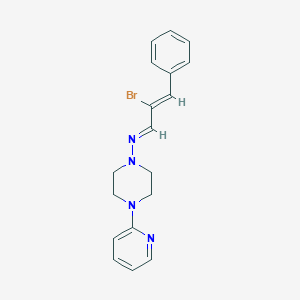![molecular formula C14H18FNO4 B5565614 {4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol is a chemical compound with the molecular formula C15H17FNO4. It is commonly referred to as FPM and is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of FPM is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. FPM has been shown to inhibit the activation of the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, FPM has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
FPM has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that FPM can inhibit the growth of cancer cells and induce apoptosis. Additionally, FPM has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. In vivo studies have shown that FPM can reduce tumor growth in mice and improve survival rates.
実験室実験の利点と制限
One of the main advantages of using FPM in scientific research is its potential therapeutic properties. FPM has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new therapies. Additionally, FPM is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using FPM in lab experiments is its potential toxicity. While FPM has been shown to be relatively safe in vitro and in vivo studies, further research is needed to determine its long-term effects and potential side effects. Additionally, FPM is not currently approved for human use and may require additional testing before it can be used in clinical trials.
将来の方向性
There are several future directions for the use of FPM in scientific research. One area of interest is the development of new cancer therapies. FPM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, FPM may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the development of new synthetic routes for FPM. While the current synthesis method is relatively straightforward, there may be more efficient ways to synthesize FPM that could reduce the cost and time required for its production.
Conclusion:
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol is a chemical compound with potential therapeutic properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory properties. While further research is needed to determine its long-term effects and potential side effects, FPM is a promising candidate for the development of new therapies.
合成法
The synthesis of FPM involves the reaction of 3-fluorophenol with acetyl chloride to form 3-fluorophenyl acetate. This intermediate is then reacted with 6-hydroxyhexanoic acid to form the desired product, {4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol. The reaction is typically carried out under basic conditions and requires careful temperature control to ensure the formation of the desired product.
科学的研究の応用
FPM has been shown to have potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. FPM has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, FPM has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(3-fluorophenoxy)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-12-2-1-3-13(6-12)20-10-14(18)16-4-5-19-9-11(7-16)8-17/h1-3,6,11,17H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSHWLSATUBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)COC2=CC(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)


![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)



![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

